1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea typically involves the following steps:
-
Formation of the Pyrrolo[2,3-b]pyridine Core:
- Starting from commercially available pyridine derivatives, the pyrrolo[2,3-b]pyridine core can be synthesized through a series of cyclization reactions.
- Reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
-
Alkylation:
- The pyrrolo[2,3-b]pyridine core is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, under basic conditions to introduce the propyl linker.
-
Urea Formation:
- The final step involves the reaction of the alkylated intermediate with 2-ethoxyphenyl isocyanate to form the desired urea derivative.
- This step is typically carried out in an inert atmosphere using solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA).
Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl moiety, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products:
- Oxidized derivatives
- Reduced forms of the compound
- Substituted urea derivatives
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Researchers use this compound to probe cellular mechanisms and pathways, aiding in the discovery of new drug targets.
Industrial Applications: It may also find use in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
- 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea
- 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyphenyl)urea
- 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-ethoxyphenyl)urea
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., ethoxy, methoxy) can significantly influence the compound’s chemical properties and biological activity.
- Biological Activity: Variations in the substituents can lead to differences in binding affinity and specificity for molecular targets, resulting in distinct biological effects.
- Chemical Properties: Changes in the substituents can affect the compound’s solubility
Biological Activity
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a pyrrolo[2,3-b]pyridine moiety with an ethoxyphenylurea group, suggests various mechanisms of action and therapeutic applications, particularly in oncology.
Structure and Properties
The compound's molecular formula is C14H20N4O2, with a molecular weight of 276.33 g/mol. The structure includes a pyrrolo[2,3-b]pyridine core linked to a urea functional group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H20N4O2 |
Molecular Weight | 276.33 g/mol |
CAS Number | Not specified |
The primary biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression. Research indicates that it acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of various cancers.
- Target Enzyme : LSD1
- Mechanism : Inhibition of LSD1 leads to altered gene expression profiles that promote differentiation and apoptosis in cancer cells.
Biological Evaluation
Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance, it exhibited significant antiproliferative activity against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1, as well as small cell lung cancer (SCLC) cell lines like NCI-H526.
Antiproliferative Activity Data
Cell Line | IC50 (µM) | Effect |
---|---|---|
MV4-11 | 0.5 | Induces differentiation |
Kasumi-1 | 0.7 | Apoptosis induction |
NCI-H526 | 0.6 | Growth inhibition |
Case Studies
A pivotal study focused on the compound's role in inhibiting tumor growth in xenograft models of AML. The results indicated that the most promising derivatives significantly suppressed tumor growth compared to controls, highlighting their potential for therapeutic development.
Case Study Summary
- Study Title : Efficacy of Pyrrolo[2,3-b]pyridine Derivatives in AML Models
- Findings : Compound demonstrated a favorable pharmacokinetic profile and substantial antitumor activity.
- : Suggests potential for clinical application in AML treatment.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-25-17-9-4-3-8-16(17)22-19(24)21-12-6-13-23-14-10-15-7-5-11-20-18(15)23/h3-5,7-11,14H,2,6,12-13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNQXRSAWAZCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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